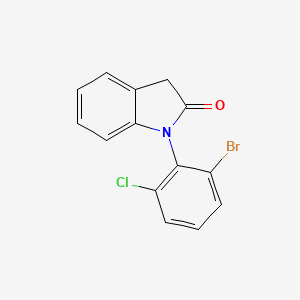

1-(2-Brom-6-chlorphenyl)indolin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-6-chlorophenyl)indolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine and chlorine atom attached to a phenyl ring, which is fused to an indolin-2-one structure. The presence of these halogen atoms can significantly influence the compound’s reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-chlorophenyl)indolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

Target of Action

The compound 1-(2-Bromo-6-chlorophenyl)indolin-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Given its classification as an indole derivative, it may have a range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-chlorophenyl)indolin-2-one typically involves the reaction of 2-bromo-6-chloroaniline with isatin under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-bromo-6-chloroaniline attacks the carbonyl carbon of isatin, followed by cyclization to form the indolin-2-one structure.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Bromo-6-chlorophenyl)indolin-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-6-chlorophenyl)indolin-2-one undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, chlorine, and nitronium ions can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Electrophilic Substitution: Halogenated or nitrated derivatives of the indole ring.

Nucleophilic Substitution: Substituted indolin-2-one derivatives with various functional groups.

Oxidation: Quinonoid structures.

Reduction: Dihydroindoles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-Bromo-6-fluorophenyl)indolin-2-one

- 1-(2-Chloro-6-fluorophenyl)indolin-2-one

- 1-(2-Iodo-6-chlorophenyl)indolin-2-one

Uniqueness

1-(2-Bromo-6-chlorophenyl)indolin-2-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds with different halogen substitutions, this compound may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable target for further research and development.

Biologische Aktivität

1-(2-Bromo-6-chlorophenyl)indolin-2-one is an indolinone derivative characterized by its unique molecular structure, comprising a bicyclic indole system and a carbonyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The presence of halogen substituents, specifically bromine and chlorine, enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of 1-(2-Bromo-6-chlorophenyl)indolin-2-one is C₁₄H₉BrClN₁O, with a molecular weight of 322.58 g/mol. The structural features include:

- Indolinone core : A bicyclic structure that contributes to its biological activity.

- Halogen substituents : Bromine at the 2-position and chlorine at the 6-position of the phenyl ring enhance electrophilicity and biological interactions.

Anticancer Properties

Research indicates that 1-(2-Bromo-6-chlorophenyl)indolin-2-one exhibits notable anticancer activities. Studies have shown that compounds based on the indolinone scaffold can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

The compound's mechanism of action appears to involve interactions with specific enzymes or receptors involved in cancer pathways, such as EGFR and VEGFR-2, leading to multi-targeted inhibitory effects .

Anti-inflammatory Potential

In addition to its anticancer properties, derivatives of indolinone compounds, including 1-(2-Bromo-6-chlorophenyl)indolin-2-one, have been explored for anti-inflammatory effects. These compounds may serve as candidates for non-steroidal anti-inflammatory drugs (NSAIDs), providing therapeutic options for conditions characterized by inflammation.

The biological activity of 1-(2-Bromo-6-chlorophenyl)indolin-2-one is attributed to its ability to interact with various molecular targets. Computational studies, including molecular docking simulations, suggest that the compound binds effectively to enzymes and receptors implicated in cancer progression. The halogen substituents are believed to enhance binding affinity and specificity.

Case Studies

Several studies have highlighted the efficacy of 1-(2-Bromo-6-chlorophenyl)indolin-2-one in preclinical models:

- MCF7 Cell Line Study : The compound demonstrated significant antiproliferative effects with an IC50 value comparable to established anticancer agents like 5-fluorouracil .

- HCT116 Cell Line Study : It showed enhanced anti-HCT116 properties exceeding those of standard treatments, indicating its potential as a potent anticancer agent .

- A431 Cell Line Study : The compound exhibited remarkable potency against A431 cells, outperforming traditional chemotherapy agents .

Structure-Activity Relationship (SAR)

The presence of halogen substituents in 1-(2-Bromo-6-chlorophenyl)indolin-2-one significantly influences its biological activity. SAR studies suggest that modifications to the indolinone core can enhance potency against cancer cells. For instance, compounds with additional lipophilic groups have shown improved anti-proliferative activity .

Eigenschaften

IUPAC Name |

1-(2-bromo-6-chlorophenyl)-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSFZZHGLVIPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.